(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarbonitrile
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Overview
Description
(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarbonitrile is a chiral cyclopropane derivative characterized by the presence of a fluorophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors, while the nitrile group may participate in hydrogen bonding interactions. These interactions can modulate biological activities and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarbonitrile
- (1R,2R)-2-(4-Bromophenyl)cyclopropanecarbonitrile
- (1R,2R)-2-(4-Methylphenyl)cyclopropanecarbonitrile
Uniqueness
(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarbonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance metabolic stability and bioavailability, making this compound particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5H2/t8-,10-/m0/s1 |
InChI Key |
OVPOMMOAYYSVOO-WPRPVWTQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)F)C#N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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